![molecular formula C15H10N4 B14119013 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole CAS No. 186956-99-0](/img/structure/B14119013.png)
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazolesThe structure of this compound consists of a pyridine ring fused to a pyrimido[1,2-a]benzimidazole core, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole can be achieved through various synthetic routes. One common method involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole under reflux conditions in pyridine . This reaction leads to the formation of the desired pyrimido[1,2-a]benzimidazole scaffold.
Another approach involves the use of enamino ketones as building blocks. These reagents undergo cyclization reactions to form the pyrimido[1,2-a]benzimidazole core . The reaction conditions typically involve heating under reflux in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Pyrimido[1,2-a]indoles: These compounds have a similar core structure but with an indole ring instead of a benzimidazole ring.
Imidazo[1,2-a]pyridines: These compounds feature an imidazo ring fused to a pyridine ring and exhibit similar biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole scaffold and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds .
Properties
CAS No. |
186956-99-0 |
|---|---|
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-pyridin-2-ylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C15H10N4/c1-2-7-14-13(6-1)18-15-17-12(8-10-19(14)15)11-5-3-4-9-16-11/h1-10H |
InChI Key |
BAJLMFWZNSFDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC(=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


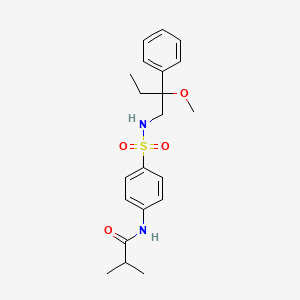
![Dibenz[b,j]oxacycloundecin-5(8H)-one, 9,10-dihydro-12-hydroxy-7-Methyl-, (6E)-](/img/structure/B14118935.png)
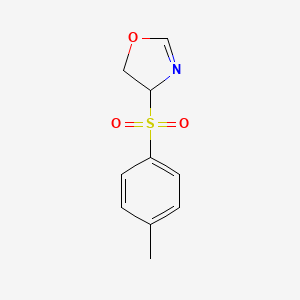
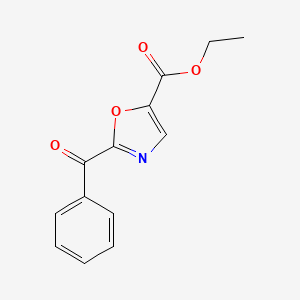
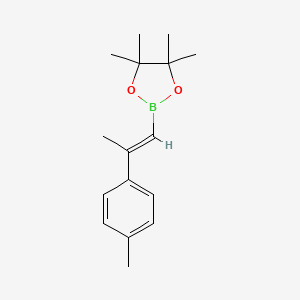
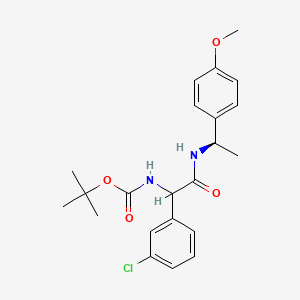

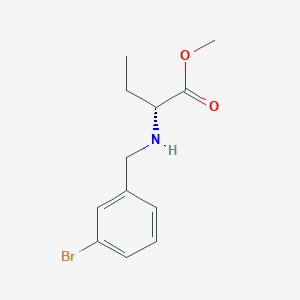
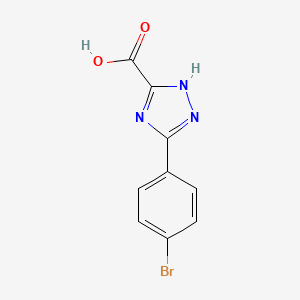
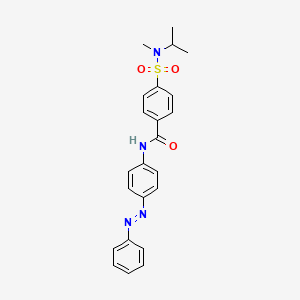
![cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B14118993.png)
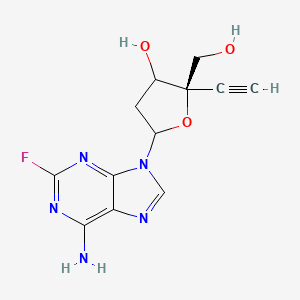
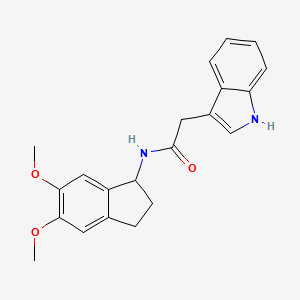
![3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B14119007.png)
